

Application Notes and Protocols for Labeling of N-linked Glycans using Ac4GlcNAIk

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Compound of Interest

Compound Name: Ac4GlcNAIk

Cat. No.: B11827141

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Introduction

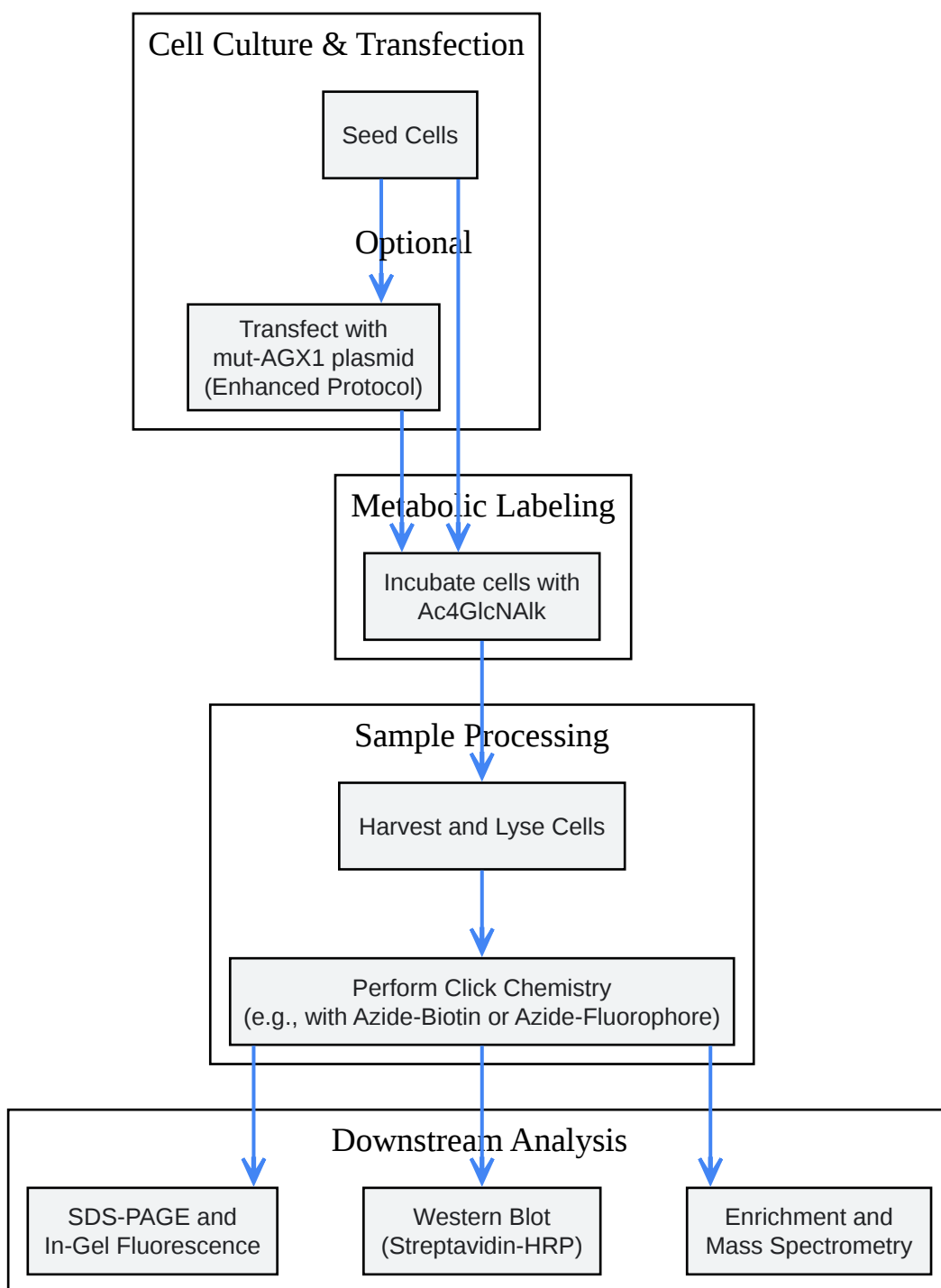
Metabolic glycoengineering (MGE) is a powerful technique for studying the structure and function of glycans in living systems. This approach involves the introduction of chemically modified monosaccharides into cellular biosynthetic pathways, leading to their incorporation into glycoconjugates.[1][2] N-(4-pentynoyl)-glucosamine-tetraacylated (**Ac4GlcNAIk**) is a metabolic chemical reporter used to label N-linked glycans.[3] As a peracetylated derivative of N-acetylglucosamine (GlcNAc) containing an alkyne group, **Ac4GlcNAIk** is cell-permeable.[3] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting GlcNAIk enters the hexosamine biosynthetic pathway to be converted into UDP-GlcNAIk.[3] This nucleotide sugar analog is then utilized by glycosyltransferases to incorporate the alkyne-tagged GlcNAIk into newly synthesized N-linked glycans. The incorporated alkyne handle serves as a bioorthogonal reporter for subsequent ligation with azide-containing probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the visualization and enrichment of N-linked glycoproteins for various downstream applications, including proteomics and imaging.

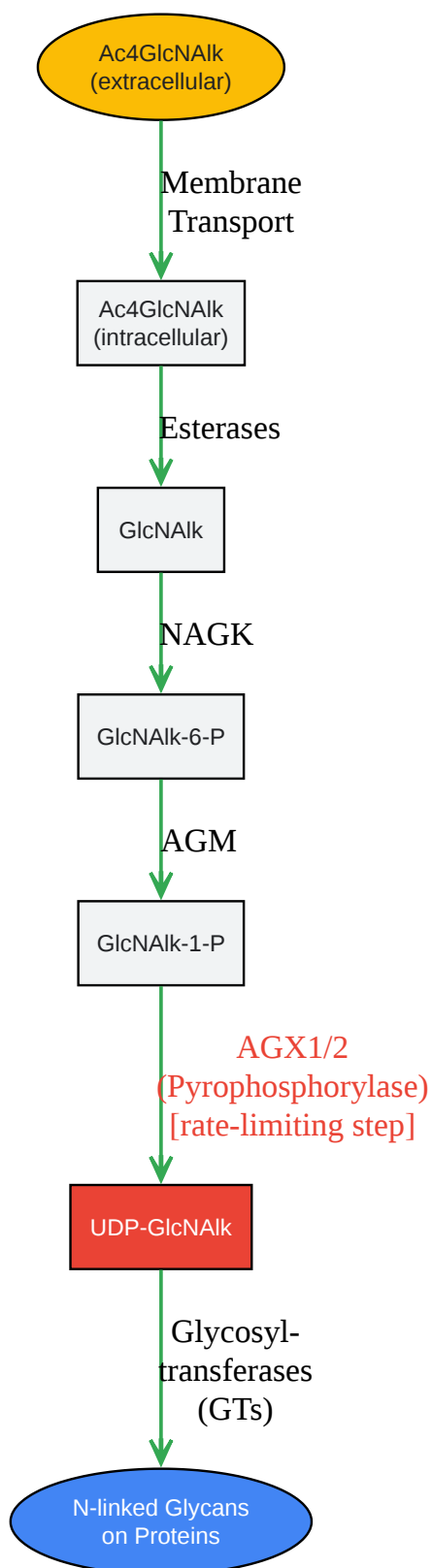
Recent studies have shown that **Ac4GlcNAIk** can be a relatively inefficient or "weak" metabolic oligosaccharide engineering (MOE) reagent in some cell systems. However, its labeling efficiency can be dramatically enhanced by metabolic engineering, specifically by co-

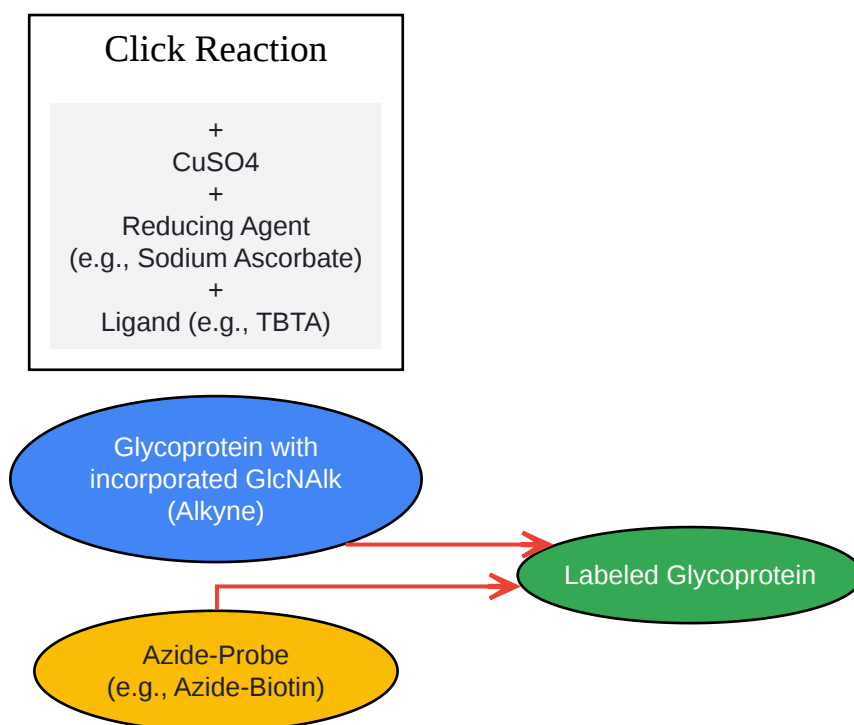
expression of an engineered pyrophosphorylase, mutant AGX1 (mut-AGX1), which bypasses a key metabolic bottleneck and boosts the biosynthesis of UDP-GlcNAc.

These application notes provide detailed protocols for the standard labeling of N-linked glycans with **Ac4GlcNAc**, as well as an enhanced protocol utilizing mut-AGX1 for significantly improved labeling efficiency.

Key Experimental Workflows and Signaling Pathways







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